molecular formula C20H21FN4O B5421879 1-(4-fluorophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

1-(4-fluorophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Cat. No.: B5421879
M. Wt: 352.4 g/mol
InChI Key: DZYQNCIARVKTSN-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a chemical compound that has shown potential in scientific research applications. It is a piperazine derivative that has been synthesized using various methods. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is not fully understood. However, it is believed to act as a partial agonist at certain receptors in the brain, including the dopamine D2 receptor. This receptor is involved in the regulation of various functions, including movement, motivation, and reward.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been found to increase dopamine release in the brain, which can lead to increased motivation and reward-seeking behavior. It has also been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

1-(4-fluorophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It also has a high affinity for certain receptors in the brain, which makes it useful in studying the effects of different drugs on these receptors. However, it also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for 1-(4-fluorophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine in scientific research. One area of interest is its potential use in developing new drugs for the treatment of various neurological disorders, including schizophrenia and depression. Another potential direction is the study of its effects on other receptors in the brain, which could lead to the development of new drugs with different mechanisms of action. Further research is needed to fully understand the potential of this compound in scientific research.
Conclusion
In conclusion, this compound is a promising compound in scientific research. It has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. There are several potential future directions for this compound, including its use in developing new drugs for the treatment of various neurological disorders. Further research is needed to fully understand the potential of this compound in scientific research.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has been achieved using different methods. One of the most common methods involves the reaction of 4-fluorobenzyl chloride with 3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine in the presence of piperazine. This reaction results in the formation of the desired compound. Other methods involve the use of different reagents and solvents, but the basic reaction remains the same.

Scientific Research Applications

1-(4-fluorophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has been studied for its potential use in scientific research. It has shown promise in various fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been found to have an affinity for certain receptors in the brain, which makes it useful in studying the effects of different drugs on these receptors.

Properties

IUPAC Name

5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c1-15-3-2-4-16(13-15)20-22-19(26-23-20)14-24-9-11-25(12-10-24)18-7-5-17(21)6-8-18/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYQNCIARVKTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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